molecular formula C8H15BrO2 B3050447 Heptanoic acid, 2-bromo, methyl ester CAS No. 26040-74-4

Heptanoic acid, 2-bromo, methyl ester

Cat. No. B3050447
CAS RN: 26040-74-4
M. Wt: 223.11 g/mol
InChI Key: XEENYBWXUFATQF-UHFFFAOYSA-N
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Description

Heptanoic acid, 2-bromo, methyl ester is a chemical compound with the molecular formula C8H15BrO2 . It is related to enanthic acid (also known as heptanoic acid), which is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . Enanthic acid is a colorless oily liquid with an unpleasant, rancid odor .


Synthesis Analysis

The synthesis of enanthic acid involves the use of ricinoleic acid, a fatty acid obtained from castor bean oil. Ricinoleic acid also occurs as its methyl ester, methyl ricinoleate, which is the main precursor to enanthic acid . The methyl ester of ricinoleic acid is pyrolyzed to the methyl ester of 10-undecenoic acid and heptanal, which is then air-oxidized to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChIKey: XEENYBWXUFATQF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.107 . Related compound, enanthic acid, is a colorless oily liquid with a density of 0.9181 g/cm3 at 20 °C. It has a melting point of -7.5 °C and a boiling point of 223 °C .

Safety and Hazards

Enanthic acid is toxic if swallowed and corrosive . It is advisable to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2-bromoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEENYBWXUFATQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336215
Record name Heptanoic acid, 2-bromo, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26040-74-4
Record name Heptanoic acid, 2-bromo, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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